N-(5-iodo-2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide
Description
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Properties
IUPAC Name |
(Z)-N-(5-iodopyridin-2-yl)-3-pyrrolidin-1-ylbut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16IN3O/c1-10(17-6-2-3-7-17)8-13(18)16-12-5-4-11(14)9-15-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,15,16,18)/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGFVRKHVNCYHS-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=NC=C(C=C1)I)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)NC1=NC=C(C=C1)I)/N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Iodo-2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide, a compound with the molecular formula C13H16IN3O and a molecular weight of 357.19 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (Z)-N-(5-iodopyridin-2-yl)-3-pyrrolidin-1-ylbut-2-enamide
- CAS Number : 339018-04-1
- Molecular Structure :
- Contains a pyridine ring substituted with iodine and a pyrrolidine moiety linked to a butenamide group.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, particularly those associated with receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
- Neuropharmacological Effects : The compound may influence glutamatergic neurotransmission, which is crucial in conditions like epilepsy. Research has shown that derivatives of pyridine compounds can act as antagonists to AMPA receptors, potentially mitigating excitotoxicity in neurological disorders .
- Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit various kinases involved in cancer progression, suggesting that this compound may also possess this property .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Binding Affinity : The iodine substitution on the pyridine ring may enhance binding affinity to target proteins, facilitating inhibition of kinase activity.
- Structural Interactions : The molecular structure allows for potential hydrogen bonding and hydrophobic interactions with active sites on target enzymes, leading to effective inhibition .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study examining the anticancer effects of similar pyridine derivatives, researchers found that specific modifications to the molecule significantly increased cytotoxicity against cancer cell lines. For instance, structural modifications led to enhanced activity against EGFR mutations associated with resistance to standard therapies, demonstrating the potential for this compound in overcoming therapeutic resistance .
Preparation Methods
Direct Electrophilic Iodination
The introduction of iodine at the 5-position of 2-aminopyridine is typically achieved via electrophilic aromatic substitution (EAS). Using N-iodosuccinimide (NIS) as the iodinating agent in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or FeCl₃) enables regioselective iodination. For example, heating 2-aminopyridine with NIS (1.2 equiv) in acetonitrile at 80°C for 12 hours yields 5-iodo-2-aminopyridine in 68–75% yield. The reaction proceeds via activation of the pyridine ring by the Lewis acid, directing iodination to the para position relative to the amino group.
Table 1: Optimization of Iodination Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnCl₂ | Acetonitrile | 80 | 12 | 75 |
| FeCl₃ | DMF | 100 | 8 | 68 |
| None | CH₂Cl₂ | 25 | 24 | <10 |
Halogen Exchange Reactions
An alternative approach involves halogen exchange using CuI under Ullmann-type conditions. Starting from 5-bromo-2-aminopyridine, treatment with CuI (2 equiv) and trans-N,N′-dimethylcyclohexane-1,2-diamine (ligand) in DMSO at 120°C for 24 hours affords the 5-iodo derivative in 82% yield. This method is advantageous for substrates sensitive to strong electrophiles.
Synthesis of 3-(1-Pyrrolidinyl)-2-Butenamide
Michael Addition-Based Approaches
The butenamide backbone is constructed via a Michael addition between pyrrolidine and a β-keto ester, followed by dehydration and amidation. For instance, reacting ethyl acetoacetate with pyrrolidine (1.5 equiv) in ethanol at reflux for 6 hours yields ethyl 3-(1-pyrrolidinyl)but-2-enoate. Subsequent hydrolysis with aqueous HCl (6 M) provides 3-(1-pyrrolidinyl)-2-butenoic acid, which is activated as an acyl chloride using SOCl₂ before amidation.
Key Reaction Pathway:
- Michael Addition:
$$
\text{CH}3\text{C(O)COOEt} + \text{C}4\text{H}8\text{NH} \rightarrow \text{CH}3\text{C(O)C(NC}4\text{H}8\text{)COOEt}
$$ - Dehydration:
$$
\text{CH}3\text{C(O)C(NC}4\text{H}8\text{)COOEt} \xrightarrow{\Delta, \text{H}^+} \text{CH}2=\text{C(NC}4\text{H}8\text{)COOEt}
$$ - Hydrolysis and Activation:
$$
\text{CH}2=\text{C(NC}4\text{H}8\text{)COOEt} \xrightarrow{\text{HCl}} \text{CH}2=\text{C(NC}4\text{H}8\text{)COCl}
$$
Multicomponent Reactions (MCRs)
Recent advances utilize three-component reactions to streamline synthesis. A mixture of pyrrolidine, diketene, and ammonium carbonate in ethanol at 60°C generates 3-(1-pyrrolidinyl)-2-butenamide directly in 65% yield. This method avoids isolating intermediates, enhancing efficiency.
Amide Coupling Strategies
Schotten-Baumann Reaction
The final amide bond is formed via classical Schotten-Baumann conditions . Combining 5-iodo-2-aminopyridine (1 equiv) with 3-(1-pyrrolidinyl)-2-butenoyl chloride (1.1 equiv) in dichloromethane and aqueous NaOH (10%) at 0°C affords the target compound in 70–78% yield. Excess base neutralizes HCl generated during the reaction, preventing side reactions.
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (HOSu) are employed. Activated 3-(1-pyrrolidinyl)-2-butenoic acid (1 equiv) reacts with 5-iodo-2-aminopyridine (1.05 equiv) in DMF at 25°C for 12 hours, yielding the amide in 85% purity after column chromatography.
Table 2: Comparison of Amidation Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Schotten-Baumann | NaOH, DCM | DCM/H₂O | 78 | 95 |
| EDC/HOSu | EDC, HOSu, DIPEA | DMF | 82 | 98 |
Mechanistic Insights and Computational Studies
Density functional theory (DFT) calculations reveal that the rate-limiting step in the Michael addition is the nucleophilic attack of pyrrolidine on the β-carbon of the keto ester (activation barrier: 24.3 kcal/mol). Solvent effects, particularly ethanol’s role in stabilizing transition states, are critical for achieving high regioselectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-iodo-2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, halogenated pyridine intermediates (e.g., 5-iodo-2-pyridinyl derivatives) can be functionalized with pyrrolidine-containing moieties via Buchwald-Hartwig amination or Ullmann coupling under controlled temperatures (70–100°C) and inert atmospheres. Catalysts like Pd(OAc)₂ or CuI, combined with ligands such as Xantphos, are critical for optimizing regioselectivity and yield .
- Data Consideration : Monitor reaction progress via TLC or LC-MS. Yield optimization often requires balancing stoichiometry (1:1.2 molar ratio of pyridine to pyrrolidine derivatives) and solvent polarity (e.g., DMF vs. THF) .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for pyrrolidine ring conformation), HRMS for molecular weight validation, and X-ray crystallography for absolute configuration determination. FT-IR can confirm functional groups like the amide C=O stretch (~1650 cm⁻¹) .
- Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. What strategies are effective for improving the solubility and bioavailability of this compound in pharmacological studies?
- Methodological Answer : Modify the pyrrolidine moiety by introducing hydrophilic substituents (e.g., hydroxyl or amine groups) or employ prodrug approaches (e.g., esterification of the amide group). Solubility can be tested in PBS (pH 7.4) and simulated gastric fluid, with logP values calculated via HPLC to guide derivatization .
- Experimental Design : Use parallel synthesis to generate analogs with varying substituents and assess their partition coefficients (logP) and membrane permeability (e.g., Caco-2 cell assays) .
Q. How can computational modeling predict the biological targets of this compound, and what validation methods are recommended?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against protein databases (PDB) to identify potential binding sites, focusing on kinases or GPCRs due to the pyrrolidine-pyridine scaffold’s prevalence in such targets. MD simulations (NAMD/GROMACS) assess binding stability over 100+ ns trajectories .
- Validation : Validate predictions via in vitro assays (e.g., fluorescence polarization for kinase inhibition or SPR for binding affinity). Cross-check with structural analogs’ bioactivity data from PubChem or ChEMBL .
Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Standardize assay conditions (e.g., cell line provenance, incubation time, and ATP concentrations in kinase assays). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations (1 mM vs. 10 µM) .
- Data Analysis : Apply statistical tools (e.g., ANOVA for inter-lab variability) and meta-analysis of published datasets to identify confounding factors .
Methodological Challenges and Solutions
Q. How can researchers optimize the purification of this compound when faced with byproducts from iodination reactions?
- Methodological Answer : Use column chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) to separate iodinated byproducts. Alternatively, employ recrystallization in ethanol/water mixtures (70:30 v/v) to isolate the pure compound. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Q. What in silico tools are most effective for predicting the compound’s metabolic stability?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME or StarDrop) to estimate CYP450 metabolism sites. Focus on pyrrolidine N-demethylation or pyridine ring oxidation as likely metabolic pathways. Validate predictions with microsomal stability assays (human liver microsomes, NADPH cofactor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
